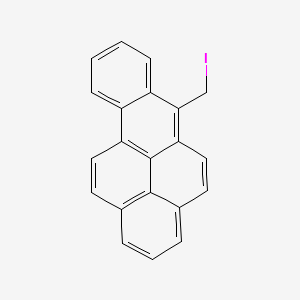
Benzo(a)pyrene, 6-(iodomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene, 6-(iodomethyl)-: is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an iodomethyl group attached to the benzo(a)pyrene structure. Benzo(a)pyrene itself is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion, such as coal tar, tobacco smoke, and grilled foods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(a)pyrene, 6-(iodomethyl)- typically involves the iodination of benzo(a)pyrene. One common method is the radical iodination using iodine and a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through the formation of a benzylic radical intermediate, which then reacts with iodine to form the iodomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzo(a)pyrene, 6-(iodomethyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by a hydroxyl group using aqueous sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous sodium hydroxide under reflux.
Major Products:
Oxidation: Formation of benzo(a)pyrene-6-carboxylic acid.
Reduction: Formation of benzo(a)pyrene-6-methyl.
Substitution: Formation of benzo(a)pyrene-6-methanol.
Applications De Recherche Scientifique
Chemistry: Benzo(a)pyrene, 6-(iodomethyl)- is used as a precursor in the synthesis of various derivatives for studying the chemical properties and reactivity of polycyclic aromatic hydrocarbons.
Biology: In biological research, this compound is used to study the metabolic pathways and the formation of DNA adducts, which are crucial for understanding the mechanisms of carcinogenesis.
Medicine: Research involving this compound helps in understanding the toxicological effects of polycyclic aromatic hydrocarbons and their role in cancer development. It is also used in the development of potential therapeutic agents that can inhibit the carcinogenic pathways.
Industry: In the industrial sector, Benzo(a)pyrene, 6-(iodomethyl)- is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Benzo(a)pyrene, 6-(iodomethyl)- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form covalent adducts with DNA, leading to mutations and potentially cancer. The compound primarily targets guanine bases in DNA, forming bulky adducts that disrupt the DNA structure and function .
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another polycyclic aromatic hydrocarbon with similar structure but different biological activity.
Dibenzo(a,h)anthracene: A related compound with multiple fused aromatic rings.
Uniqueness: Benzo(a)pyrene, 6-(iodomethyl)- is unique due to the presence of the iodomethyl group, which imparts distinct chemical reactivity. This modification allows for specific studies on the effects of halogenation on the biological activity and chemical properties of polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
53555-60-5 |
|---|---|
Formule moléculaire |
C21H13I |
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
6-(iodomethyl)benzo[a]pyrene |
InChI |
InChI=1S/C21H13I/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |
Clé InChI |
AWVNZVUTTVQMIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2CI)C=CC5=CC=CC(=C54)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


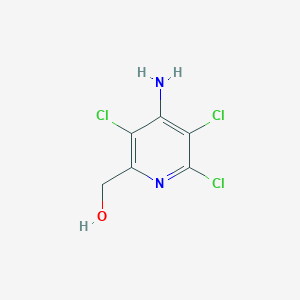


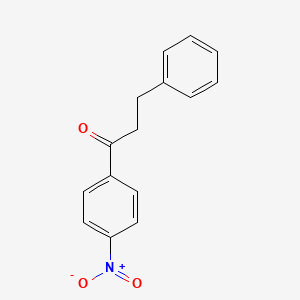
![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
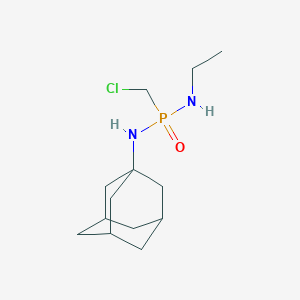
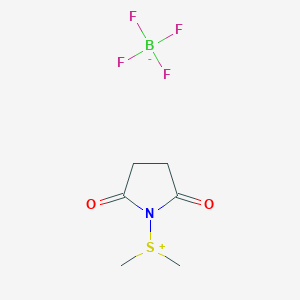
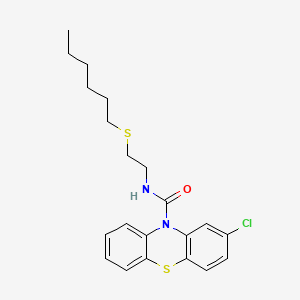
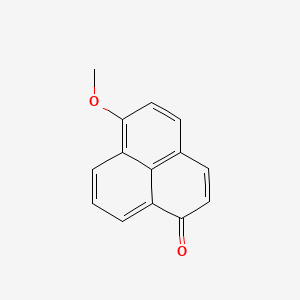

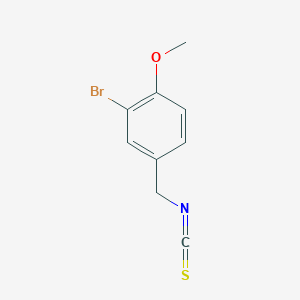
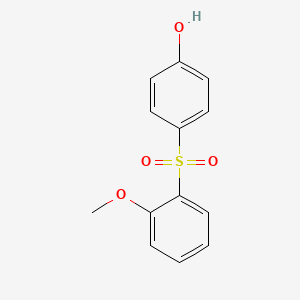
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
